2-bromo-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzene-1-sulfonamide
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Overview
Description
2-bromo-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzene-1-sulfonamide is a complex organic compound characterized by the presence of bromine, sulfur, and nitrogen atoms within its structure
Preparation Methods
The synthesis of 2-bromo-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzene-1-sulfonamide typically involves multi-step organic reactions. The starting materials often include a brominated benzene derivative and a thiomorpholine derivative. The synthetic route may involve:
Nucleophilic substitution: A brominated benzene derivative reacts with a thiomorpholine derivative under basic conditions to form the desired product.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
2-bromo-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control.
Scientific Research Applications
2-bromo-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent due to its ability to interact with biological targets.
Industry: It may be used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and sulfonamide groups can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The thiomorpholine moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 2-bromo-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzene-1-sulfonamide include:
2-Bromo-N-(morpholin-4-ylmethyl)benzenesulfonamide: Lacks the thiomorpholine moiety, which may affect its binding properties.
2-Chloro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide: Substitutes bromine with chlorine, potentially altering its reactivity and biological activity.
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide: Lacks the halogen atom, which may reduce its effectiveness in certain applications.
The uniqueness of this compound lies in its combination of bromine, thiomorpholine, and sulfonamide groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
2-bromo-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O3S2/c17-14-3-1-2-4-15(14)24(20,21)18-13-16(5-9-22-10-6-16)19-7-11-23-12-8-19/h1-4,18H,5-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBZJTFOYNHZAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=CC=CC=C2Br)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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